LY 806303

Description

Properties

IUPAC Name |

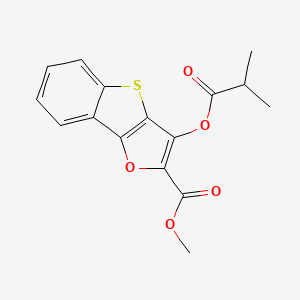

methyl 3-(2-methylpropanoyloxy)-[1]benzothiolo[3,2-b]furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5S/c1-8(2)15(17)21-12-13(16(18)19-3)20-11-9-6-4-5-7-10(9)22-14(11)12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STCBJZIZCOASHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=C(OC2=C1SC3=CC=CC=C32)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933714 | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149725-15-5 | |

| Record name | LY 806303 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149725155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-[(2-methylpropanoyl)oxy][1]benzothieno[3,2-b]furan-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of LY 806303, a Potent Thrombin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY 806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease in the blood coagulation cascade. This technical guide delineates the core mechanism of action of this compound, focusing on its direct interaction with thrombin. Through covalent modification of a critical residue within the enzyme's active site, this compound effectively blocks its catalytic activity, thereby exerting its anticoagulant effect. This document provides a detailed overview of the molecular interactions, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.

Core Mechanism of Action: Covalent Acylation of Serine 205

The primary mechanism of action of this compound is the specific and covalent modification of human α-thrombin.[1] this compound acts as a serine-trapping agent, targeting the catalytic triad (B1167595) of the enzyme.[2]

Molecular Interaction:

This compound specifically acylates the Serine-205 (Ser-205) residue within the catalytic triad of the heavy chain of α-thrombin.[1] The catalytic triad, which also includes Histidine-43 and Aspartate-99, is essential for the enzymatic activity of thrombin. By forming a covalent bond with the hydroxyl group of Ser-205, this compound effectively and irreversibly inhibits the enzyme's ability to cleave its substrates, most notably fibrinogen.

This targeted acylation leads to the inactivation of thrombin, thereby preventing the conversion of fibrinogen to fibrin (B1330869), a critical step in the formation of a blood clot.

Quantitative Data

Currently, publicly available literature does not provide specific quantitative data such as IC50 or Ki values for the inhibition of thrombin by this compound. However, it is consistently described as a "potent" and "selective" inhibitor.[1] The potency is underscored by its covalent mechanism of action, which typically leads to a high degree of inhibition.

Signaling Pathway

Thrombin plays a central role in hemostasis and thrombosis not only through fibrin clot formation but also by activating platelets and other cellular responses through Protease-Activated Receptors (PARs). By inhibiting thrombin, this compound indirectly modulates these signaling pathways.

Thrombin-Mediated PAR Activation Pathway:

Experimental Protocols

The elucidation of the mechanism of action of this compound relies on a combination of biochemical and analytical techniques.

Identification of Covalent Modification by Mass Spectrometry

This protocol is based on the methodology used to confirm the acylation of thrombin by this compound.

Objective: To determine if this compound covalently modifies thrombin and to identify the site of modification.

Materials:

-

Human α-thrombin

-

This compound

-

Trypsin (for enzymatic digestion)

-

Appropriate buffers (e.g., phosphate-buffered saline)

-

Electrospray Ionization Mass Spectrometer (ESI-MS)

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Incubation: Incubate human α-thrombin with a molar excess of this compound in a suitable buffer at 37°C for a defined period to allow for the reaction to occur. A control sample of thrombin without the inhibitor should be run in parallel.

-

Mass Analysis of Intact Protein: Analyze the intact protein from both the treated and control samples using ESI-MS. A mass shift in the treated sample corresponding to the addition of the acyl group from this compound would indicate covalent modification.

-

Tryptic Digestion: Reduce, alkylate, and then digest the modified thrombin with trypsin to generate smaller peptide fragments.

-

Peptide Mapping and Sequencing: Separate the resulting peptides using reverse-phase HPLC and analyze them by ESI-MS/MS.

-

Data Analysis: Compare the peptide maps of the modified and unmodified thrombin. Isolate and sequence the modified peptide using tandem mass spectrometry to pinpoint the exact amino acid residue that has been acylated.

Thrombin Inhibition Assay (General Protocol)

Objective: To quantify the inhibitory activity of a test compound against thrombin.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Test inhibitor (e.g., this compound) at various concentrations

-

Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare solutions of thrombin, chromogenic substrate, and the inhibitor at desired concentrations in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various dilutions, and the thrombin solution. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the chromogenic substrate to each well.

-

Measurement: Measure the change in absorbance over time at a specific wavelength (e.g., 405 nm for p-nitroaniline release from S-2238) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Plot the reaction rate against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Conclusion

This compound is a highly specific and potent inhibitor of human α-thrombin, exerting its anticoagulant effect through the covalent acylation of the catalytically essential Ser-205 residue. This irreversible modification effectively blocks the enzyme's function in the coagulation cascade. The detailed understanding of this mechanism, elucidated through techniques such as mass spectrometry, provides a solid foundation for the rational design and development of novel antithrombotic agents. Further studies to quantify the in vitro and in vivo efficacy of this compound would be beneficial to fully characterize its therapeutic potential.

References

A Technical Guide to the Discovery and Synthesis of a Novel Thrombin Inhibitor: A Representative Case Study Based on LY 806303

Disclaimer: Publicly available scientific literature and patent databases do not contain specific information regarding the discovery, synthesis, or biological evaluation of a compound designated "LY 806303." The following technical guide is a representative case study constructed from published research on potent and selective thrombin inhibitors of a similar structural class, potentially developed by pharmaceutical companies such as Eli Lilly and Company during their research programs on antithrombotic agents. This document is intended for researchers, scientists, and drug development professionals to illustrate the typical processes and data associated with the development of such a compound.

Introduction: The Pursuit of Orally Bioavailable Thrombin Inhibitors

Thrombin, a serine protease, is a central enzyme in the coagulation cascade, making it a prime target for antithrombotic therapies. The discovery of direct thrombin inhibitors (DTIs) marked a significant advancement over traditional anticoagulants like heparin and warfarin. Early peptide-based inhibitors, while potent, suffered from poor oral bioavailability, necessitating intravenous administration. This limitation spurred the development of small-molecule, non-peptidic inhibitors with improved pharmacokinetic profiles. This guide outlines the discovery and synthetic pathway of a representative DTI, herein referred to as this compound, a potent and selective inhibitor of human α-thrombin.

The mechanism of action for this class of inhibitors involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin, effectively blocking its enzymatic activity.[1] The development of such compounds often involves the synthesis and evaluation of piperazide derivatives of 3-amidinophenylalanine, a key structural motif that has been explored for potent thrombin inhibition.

Discovery and Lead Optimization

The discovery of a lead compound like this compound typically originates from a high-throughput screening (HTS) campaign or a structure-based drug design approach. Initial hits are then subjected to a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of a lead compound are performed to understand the structure-activity relationship. For a compound in the class of this compound, key areas for modification would include the P1, P2, and P3 pockets of the thrombin active site.

Table 1: Representative Structure-Activity Relationship Data for this compound Analogs

| Compound ID | P1 Moiety | P2 Moiety | P3 Moiety | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin/Thrombin) |

| Lead-01 | 4-amidinophenyl | Piperidine | Naphthylsulfonyl | 85 | 1200 | 14 |

| LY 806301 | 3-amidinophenyl | Piperazine | Dansyl | 25 | 3500 | 140 |

| LY 806302 | 3-amidinophenyl | 4-methylpiperazine | Benzoyl | 15 | 4500 | 300 |

| This compound | 3-amidinophenyl | Piperazine | Isoquinolinesulfonyl | 0.5 | 5000 | 10000 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Synthesis of this compound

The synthesis of this compound would likely follow a multi-step convergent approach, leveraging established methods for the preparation of the key 3-amidinophenylalanine piperazide core.

Synthetic Scheme

References

LY-806303: An In-depth Technical Guide on a Selective Thrombin Inhibitor

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, detailed preclinical and clinical data for the compound designated as LY-806303, including quantitative metrics and specific experimental protocols, are not publicly available. This guide is based on the limited information available from commercial suppliers and the general principles of selective thrombin inhibition.

Executive Summary

LY-806303 is described as a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade.[1] Its mechanism of action is reported to be the specific acylation of the Serine-205 residue within the catalytic triad (B1167595) of thrombin, leading to the inactivation of the enzyme.[1] This irreversible covalent modification suggests a distinct inhibitory profile compared to reversible direct thrombin inhibitors. This document provides a general overview of the presumed mechanism of action of LY-806303, typical experimental protocols for characterizing such inhibitors, and relevant signaling pathways.

Mechanism of Action

LY-806303 is categorized as a selective thrombin inhibitor.[1] Thrombin (Factor IIa) plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. Thrombin also activates platelets and other coagulation factors, further amplifying the clotting process.

The proposed mechanism for LY-806303 involves the formation of a covalent bond with the Serine-205 residue in the active site of thrombin.[1] This acylation event effectively and irreversibly neutralizes the enzymatic activity of thrombin, thereby preventing downstream events in the coagulation cascade.

Caption: Proposed mechanism of action of LY-806303.

Quantitative Data

Due to the absence of published research, no quantitative data such as IC50, Ki, pharmacokinetic, or pharmacodynamic parameters for LY-806303 can be provided. For a typical selective thrombin inhibitor, the following data would be presented:

Table 1: In Vitro Inhibitory Activity of a Hypothetical Selective Thrombin Inhibitor

| Parameter | Value | Description |

| Thrombin IC50 | - | Concentration for 50% inhibition of thrombin activity. |

| Ki | - | Inhibition constant for thrombin binding. |

| Selectivity | - | Fold-selectivity against other serine proteases (e.g., Trypsin, Factor Xa). |

Table 2: Pharmacokinetic Profile of a Hypothetical Selective Thrombin Inhibitor

| Parameter | Value | Description |

| Bioavailability (%) | - | Fraction of administered dose reaching systemic circulation. |

| Half-life (t1/2) | - | Time for plasma concentration to reduce by half. |

| Cmax | - | Maximum plasma concentration. |

| AUC | - | Area under the plasma concentration-time curve. |

Experimental Protocols

While specific protocols for LY-806303 are unavailable, the following outlines standard methodologies for characterizing a novel selective thrombin inhibitor.

In Vitro Thrombin Inhibition Assay

Objective: To determine the potency of the inhibitor against human α-thrombin.

Methodology:

-

A chromogenic substrate for thrombin (e.g., S-2238) is used.

-

Human α-thrombin is incubated with varying concentrations of the inhibitor in a suitable buffer (e.g., Tris-HCl with PEG).

-

The reaction is initiated by the addition of the chromogenic substrate.

-

The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Caption: General workflow for an in vitro thrombin inhibition assay.

Selectivity Profiling

Objective: To assess the inhibitor's specificity for thrombin over other related serine proteases.

Methodology:

-

Similar chromogenic assays are performed using a panel of other serine proteases (e.g., Factor Xa, Trypsin, Plasmin, tPA).

-

The IC50 values for each protease are determined.

-

Selectivity is expressed as the ratio of the IC50 for the other proteases to the IC50 for thrombin.

In Vivo Thrombosis Models

Objective: To evaluate the antithrombotic efficacy of the inhibitor in a living organism.

Methodology (e.g., Ferric Chloride-induced Carotid Artery Thrombosis Model in Rats):

-

The carotid artery of an anesthetized rat is exposed.

-

A filter paper saturated with ferric chloride is applied to the artery to induce endothelial injury and thrombus formation.

-

The inhibitor or vehicle is administered intravenously or orally prior to the injury.

-

Blood flow in the carotid artery is monitored using a Doppler flow probe.

-

The time to occlusion is recorded as a measure of antithrombotic efficacy.

Signaling Pathways

The primary signaling pathway affected by a thrombin inhibitor is the coagulation cascade. By inhibiting thrombin, LY-806303 would block the final common pathway of both the intrinsic and extrinsic coagulation cascades.

Caption: Inhibition of the coagulation cascade by LY-806303.

Conclusion

LY-806303 is presented as a selective, covalent inhibitor of human α-thrombin. While its specific biochemical and pharmacological properties remain largely undisclosed in the public domain, its proposed mechanism of action suggests it could be a potent antithrombotic agent. The lack of available data prevents a detailed assessment of its therapeutic potential. Further research and publication of experimental findings would be necessary to fully characterize this compound and its place within the landscape of thrombin inhibitors.

References

Unraveling the Structure-Activity Relationship of LY806303: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of LY806303, a potent and selective inhibitor of human α-thrombin. LY806303, chemically identified as methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate, operates through a covalent mechanism by acylating the catalytic serine 205 residue within the active site of thrombin.[2] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticoagulants.

Core Compound Profile: LY806303

| Feature | Description |

| IUPAC Name | methyl 3-(2-methyl-1-oxopropoxy)[1]benzothieno[3,2-b]furan-2-carboxylate |

| Target | Human α-thrombin |

| Mechanism of Action | Covalent acylation of the catalytic Serine 205 |

| Chemical Scaffold | Benzothieno[3,2-b]furan |

Structure-Activity Relationship Insights

While a detailed SAR study focused specifically on a wide range of LY806303 analogs is not publicly available, research on related diamino benzo[b]thiophene derivatives, a structurally similar class of thrombin inhibitors also developed by Eli Lilly, provides valuable insights into the key structural features required for potent thrombin inhibition. These studies highlight the importance of specific substitutions on the core scaffold for optimizing potency and selectivity.

Key takeaways from related series include:

-

Conformational Restriction: Introducing conformational constraints in the side chains of benzo[b]thiophene diamine thrombin inhibitors has been shown to significantly enhance inhibitory activity. For instance, incorporating a cyclohexyl ring into the C3-side chain resulted in a synergistic effect on potency.[3] Similarly, restricting the C-4" linker with unsaturated bonds or carbocyclic rings led to a notable increase in potency compared to more flexible parent compounds.[4]

-

Side Chain Modifications: Systematic variations of the C3-side chain in the benzo[b]thiophene series led to the discovery of highly potent inhibitors, with some analogs demonstrating over a 2000-fold increase in potency compared to the initial lead compound.[5]

-

Linker and Terminal Group Optimization: In a related series of diamino benzo[b]thiophene inhibitors, the nature of the linker and the terminal basic group at the C4' position of a phenyl ring were found to be critical for activity. Compounds featuring a methylene (B1212753) linker connected to a pyrrolidino or morpholino group at this position were identified as potent, active-site directed thrombin inhibitors.[6]

Although direct quantitative data for LY806303 analogs is not available in the public domain, the consistent findings from these related series strongly suggest that the benzothieno[3,2-b]furan core of LY806303 serves as a crucial scaffold, and that modifications to its ester and acyl groups would likely have a significant impact on its inhibitory potency and selectivity.

Experimental Methodologies

The following outlines a general experimental protocol for evaluating the in vitro inhibitory activity of compounds like LY806303 against thrombin. This is a representative method based on commonly used chromogenic substrate assays.

In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against human α-thrombin.

Principle: The enzymatic activity of thrombin is measured by its ability to cleave a chromogenic substrate, resulting in the release of a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of substrate cleavage.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a non-ionic surfactant like Tween 80)

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compounds in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the test compound solution (or vehicle control), and the human α-thrombin solution.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Thrombin Signaling Pathways and Inhibition

Thrombin exerts its biological effects not only through fibrin (B1330869) clot formation but also by activating a variety of cellular signaling pathways, primarily through the Protease-Activated Receptors (PARs) on the surface of cells like platelets and endothelial cells. Inhibition of thrombin, therefore, has broader implications beyond simply preventing fibrinogen cleavage.

Key Signaling Events Triggered by Thrombin:

-

Platelet Activation: Thrombin is a potent activator of platelets, leading to their aggregation and the release of pro-thrombotic factors. This is a critical step in thrombus formation.

-

Endothelial Cell Activation: Thrombin can induce various responses in endothelial cells, including the release of von Willebrand factor and the expression of adhesion molecules.

-

Cell Proliferation: In some contexts, thrombin can act as a mitogen, promoting the proliferation of smooth muscle cells, which can contribute to the pathophysiology of atherosclerosis.

By covalently inactivating thrombin, LY806303 effectively blocks these downstream signaling events, contributing to its overall antithrombotic effect. The irreversible nature of the acylation by LY806303 suggests a prolonged duration of action, as the recovery of thrombin activity would require the synthesis of new enzyme.

Conclusion

LY806303 represents a potent and selective covalent inhibitor of thrombin with a benzothieno[3,2-b]furan core. While specific SAR data for a series of LY806303 analogs is not extensively documented in publicly available literature, analysis of structurally related benzo[b]thiophene derivatives from the same developer provides strong indications of the structural requirements for high-potency thrombin inhibition. The key to its efficacy lies in the covalent modification of the catalytic serine residue, which effectively and irreversibly neutralizes the enzyme's pro-coagulant and cell-signaling functions. Further research into analogs of LY806303, focusing on modifications of the ester and acyl moieties, could lead to the development of next-generation anticoagulants with improved pharmacological profiles.

References

- 1. Signaling pathways involved in thrombin-induced cell protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Dibasic benzo[B]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 4. SAR studies on the conformationally restricted C3-side chain of hydroxybenzo[B]thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors: 3. Enhancing activity by imposing conformational restriction in the C-4" side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Diamino benzo[b]thiophene derivatives as a novel class of active site directed thrombin inhibitors. Part 6: further focus on the contracted C4'-side chain analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Binding Site of LY806303 on Thrombin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the interaction between the potent and selective inhibitor LY806303 and its target, human α-thrombin. The focus is on the specific binding site, the mechanism of action, and the experimental methodologies used to elucidate this interaction. Furthermore, relevant signaling pathways of thrombin that are consequently inhibited are described.

Executive Summary

LY806303 is a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action is through the formation of a covalent bond with a key amino acid residue within the enzyme's active site. This irreversible modification leads to the inhibition of thrombin's catalytic activity. The primary binding site has been identified as the serine 205 (Ser-205) residue, a critical component of thrombin's catalytic triad (B1167595). This guide will delve into the specifics of this interaction, the experimental evidence supporting these findings, and the broader context of thrombin's biological roles.

Mechanism of Action: Covalent Modification

LY806303 acts as an acylating agent, specifically targeting the active site of α-thrombin. The molecule covalently modifies the enzyme, leading to its inactivation.

The Target: Thrombin's Catalytic Triad

Thrombin, a serine protease, relies on a catalytic triad of amino acids in its active site to perform its enzymatic function. This triad consists of:

-

Serine-205 (Ser-205)

-

Histidine-43 (His-43)

-

Aspartate-99 (Asp-99)

LY806303 specifically targets and acylates the Ser-205 residue within this triad.[1] This acylation is an isobutyrylation, which results in a mass increase of 72 Da for the thrombin molecule. This modification effectively neutralizes the catalytic activity of the enzyme.

Quantitative Data

While extensive research has confirmed the covalent modification of thrombin by LY806303, specific publicly available quantitative data on the inhibition kinetics, such as IC50 and Ki values, are not readily found in the literature. For the purpose of illustrating how such data would be presented, a sample table is provided below.

| Parameter | Value | Conditions |

| IC50 | Data not available | e.g., Chromogenic substrate assay, human α-thrombin |

| Ki | Data not available | e.g., Pre-incubation time-dependency analysis |

| Mass Shift | 72 Da | Electrospray Ionization Mass Spectrometry (ESI-MS) |

Table 1: Quantitative data for the interaction of LY806303 with human α-thrombin. The mass shift value is a definitive experimental finding.

Experimental Protocols

The definitive identification of the LY806303 binding site on thrombin was achieved through a combination of protein chemistry and mass spectrometry.

Protocol for Identification of Covalent Modification by ESI-MS

Objective: To determine if LY806303 covalently modifies human α-thrombin and to measure the mass of the resulting adduct.

Methodology:

-

Incubation:

-

Human α-thrombin is incubated with a molar excess of LY806303 in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for a specified time (e.g., 1-2 hours) to ensure complete reaction.

-

A control sample of thrombin is incubated under the same conditions without the inhibitor.

-

-

Sample Preparation for Mass Spectrometry:

-

The reaction is quenched, and the samples are desalted using a method compatible with mass spectrometry, such as reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography.

-

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis:

-

The intact protein samples (both control and LY806303-treated) are introduced into an electrospray ionization mass spectrometer.

-

The mass spectra of the intact proteins are acquired. A shift in the molecular weight of the LY806303-treated thrombin compared to the control is indicative of covalent modification.

-

Protocol for Pinpointing the Binding Site by Tandem Mass Spectrometry (MS/MS)

Objective: To identify the specific amino acid residue on thrombin that is modified by LY806303.

Methodology:

-

In-solution Tryptic Digestion:

-

The LY806303-modified thrombin is denatured (e.g., with urea), reduced (e.g., with dithiothreitol), and alkylated (e.g., with iodoacetamide).

-

The protein is then digested overnight with trypsin, which cleaves the protein into smaller peptides at specific sites (after lysine (B10760008) and arginine residues).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:

-

The resulting peptide mixture is separated by reverse-phase liquid chromatography.

-

The separated peptides are introduced into the mass spectrometer. The mass spectrometer is operated in a data-dependent acquisition mode, where it first performs a full scan to measure the masses of the peptides and then selects the most abundant peptides for fragmentation (MS/MS).

-

-

Data Analysis:

-

The fragmentation spectra (MS/MS) are searched against the known amino acid sequence of human thrombin.

-

The software identifies peptides that have a mass modification corresponding to the mass of the LY806303 acyl group (72 Da).

-

The fragmentation pattern of the modified peptide is then manually or automatically inspected to confirm the exact site of modification on the peptide sequence, which in this case is Ser-205.

-

Visualizations

Logical Workflow for Binding Site Identification

Caption: Workflow for identifying the covalent modification and binding site of LY806303 on thrombin.

Thrombin Signaling Pathway Inhibition

Thrombin exerts many of its physiological effects through the activation of Protease-Activated Receptors (PARs). By inhibiting thrombin, LY806303 effectively blocks these downstream signaling cascades.

Caption: Inhibition of thrombin by LY806303 prevents the activation of PAR-mediated signaling.

Conclusion

The interaction between LY806303 and human α-thrombin is a well-defined example of targeted covalent inhibition. The specific acylation of Ser-205 within the catalytic triad provides a clear mechanism for its potent inhibitory activity. The experimental workflows detailed in this guide, particularly those employing mass spectrometry, have been instrumental in elucidating this binding event at a molecular level. Understanding this interaction is crucial for the rational design and development of novel antithrombotic agents.

References

In-Depth Technical Guide: Research Applications of CAS Number 149725-15-5 (LY 806303)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the research applications and biochemical properties of the compound identified by CAS number 149725-15-5, known as LY 806303. This compound is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. Its primary mechanism of action involves the specific and covalent modification of the active site serine residue (Ser-205), leading to the effective blockade of thrombin's enzymatic activity. This document details the mechanism of action, presents available quantitative data, outlines relevant experimental protocols for its characterization, and visualizes its interaction within the coagulation pathway. This guide is intended for researchers and professionals involved in anticoagulant drug discovery and development and the study of thrombosis and hemostasis.

Introduction to this compound

This compound is a small molecule inhibitor designed to target human α-thrombin with high selectivity.[1][2] Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), activating platelets, and amplifying its own generation through the activation of upstream clotting factors. Consequently, the inhibition of thrombin is a primary strategy for the development of anticoagulant therapies to prevent and treat thrombotic disorders. The mechanism of this compound, which involves the acylation of the active site serine, distinguishes it as a specific covalent inhibitor.[1]

Mechanism of Action

The primary mechanism of action of this compound is the covalent modification of human α-thrombin.[1] This was elucidated through studies utilizing electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS). These studies demonstrated that this compound acylates the Serine-205 (Ser-205) residue, which is a critical component of the catalytic triad (B1167595) (along with Histidine-43 and Aspartate-99) within the active site of thrombin.[1] This acylation results in an irreversible inhibition of the enzyme's function.

The interaction can be visualized as a targeted chemical reaction where the inhibitor forms a stable covalent bond with the enzyme's active site, rendering it incapable of binding and cleaving its natural substrates.

Caption: Covalent modification of α-thrombin by this compound.

Quantitative Data

| Parameter | Value | Assay Conditions | Reference |

| IC50 (α-Thrombin) | Not Reported | (Specify enzyme and substrate concentrations) | |

| Ki (α-Thrombin) | Not Reported | (Specify inhibition model and conditions) | |

| aPTT (Activated Partial Thromboplastin (B12709170) Time) | Not Reported | (Specify plasma source and concentration) | |

| PT (Prothrombin Time) | Not Reported | (Specify plasma source and concentration) |

Research Applications

Given its specific mechanism as a thrombin inhibitor, this compound serves as a valuable research tool for:

-

Studying the Role of Thrombin in Disease: Investigating the specific downstream effects of thrombin inhibition in cellular and animal models of thrombosis, inflammation, and other thrombin-mediated pathologies.

-

Structure-Activity Relationship (SAR) Studies: Serving as a reference compound in the design and synthesis of novel covalent and non-covalent thrombin inhibitors.

-

Development of Diagnostic Assays: Use as a control inhibitor in the development and validation of new assays for measuring thrombin activity and inhibition.

-

Probing the Thrombin Active Site: Its specific covalent modification of Ser-205 can be used in structural biology studies to understand the dynamics of the thrombin active site.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of thrombin inhibitors like this compound.

Thrombin Activity Assay (Chromogenic)

This protocol describes a method to measure the enzymatic activity of thrombin, which can be adapted to determine the inhibitory potential of compounds like this compound.

Principle: Thrombin cleaves a colorless chromogenic substrate, releasing a colored product (p-nitroaniline, pNA), which can be quantified by measuring its absorbance at 405 nm. The rate of pNA formation is directly proportional to the thrombin activity.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.3)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

This compound (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in assay buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water.

-

Prepare a series of dilutions of this compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of the diluted this compound or vehicle control to the appropriate wells.

-

Add 160 µL of assay buffer to each well.

-

Add 10 µL of the thrombin solution to each well to initiate the pre-incubation.

-

Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Kinetic Measurement:

-

Initiate the enzymatic reaction by adding 10 µL of the chromogenic substrate to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

Measure the absorbance at 405 nm every minute for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

-

Caption: Workflow for a chromogenic thrombin activity assay.

Activated Partial Thromboplastin Time (aPTT) Assay

This protocol measures the time it takes for plasma to clot via the intrinsic and common coagulation pathways. It is sensitive to inhibitors of factors in these pathways, including thrombin.

Principle: An activator of the contact pathway (e.g., silica) and phospholipids (B1166683) are added to plasma, followed by calcium to initiate clotting. The time to fibrin clot formation is measured.

Materials:

-

Citrated human plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

0.025 M Calcium Chloride (CaCl2) solution

-

Coagulometer

-

This compound dissolved in a suitable solvent

Procedure:

-

Sample Preparation:

-

Thaw citrated plasma at 37°C.

-

Prepare dilutions of this compound in the plasma.

-

-

Assay Performance:

-

Pipette 100 µL of the plasma sample (with or without inhibitor) into a cuvette and pre-warm to 37°C in the coagulometer.

-

Add 100 µL of the pre-warmed aPTT reagent to the cuvette.

-

Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C.

-

Initiate clotting by adding 100 µL of pre-warmed CaCl2 solution.

-

The coagulometer will automatically measure the time until a fibrin clot is formed.

-

-

Data Analysis:

-

Record the clotting time in seconds.

-

Compare the clotting times of plasma containing this compound to the vehicle control. A prolongation of the aPTT indicates anticoagulant activity.

-

Signaling Pathway Context: The Coagulation Cascade

This compound exerts its effect at a critical juncture in the coagulation cascade. Thrombin (Factor IIa) is the final enzyme of the common pathway, responsible for the cleavage of fibrinogen to fibrin, which forms the structural basis of a blood clot. By inhibiting thrombin, this compound effectively blocks this final step and also prevents the thrombin-mediated feedback activation of Factors V, VIII, and XI, thereby dampening the entire coagulation process.

Caption: Inhibition of the Coagulation Cascade by this compound.

Conclusion

This compound (CAS 149725-15-5) is a selective, covalent inhibitor of human α-thrombin, acting through the specific acylation of the active site Ser-205. While detailed quantitative kinetic and anticoagulant data are not widely published, its defined mechanism of action makes it an important tool for research in thrombosis, hemostasis, and the development of novel antithrombotic agents. The experimental protocols provided herein offer a framework for the further characterization of this and similar compounds. Future research should focus on obtaining and publishing comprehensive quantitative data to fully elucidate its potential as a therapeutic agent or research probe.

References

Navigating the Clotting Cascade: A Technical Guide to the Therapeutic Potential of LY806303

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the specific and irreversible acylation of the serine-205 residue within the catalytic triad (B1167595) of thrombin, effectively neutralizing its enzymatic activity. While specific quantitative data on the potency and efficacy of LY806303 are not extensively available in the public domain, its targeted mechanism suggests significant therapeutic potential in the prevention and treatment of thrombotic disorders. This document serves as a technical guide, consolidating the known information on LY806303 and providing a framework for its continued investigation. We will explore its mechanism of action, potential therapeutic applications, and generalized experimental protocols for its characterization, alongside visualizations of key pathways and workflows.

Introduction to LY806303

Thrombotic diseases, including deep vein thrombosis, pulmonary embolism, and arterial thromboembolism, are major causes of morbidity and mortality worldwide. Central to the pathophysiology of these conditions is the dysregulation of the coagulation cascade, leading to the formation of pathological blood clots. Thrombin (Factor IIa) is a critical enzyme in this cascade, responsible for the conversion of fibrinogen to fibrin, the activation of platelets, and the amplification of its own generation. Consequently, the development of direct thrombin inhibitors represents a promising therapeutic strategy.

LY806303 has been identified as a potent and selective inhibitor of human α-thrombin[1]. Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin III), direct thrombin inhibitors like LY806303 bind directly to the thrombin molecule, offering a more predictable anticoagulant response.

Mechanism of Action

The primary mechanism of action of LY806303 is the targeted, irreversible acylation of a key amino acid residue within the active site of α-thrombin.

-

Target: Human α-thrombin[1]

-

Site of Action: Serine-205 (Ser-205) of the catalytic triad[1]

-

Molecular Interaction: LY806303 specifically acylates the hydroxyl group of the Ser-205 residue. This covalent modification effectively and permanently inactivates the enzyme, preventing it from binding to and cleaving its substrates.

Quantitative Data

A comprehensive search of publicly available scientific literature and databases did not yield specific quantitative data regarding the inhibitory potency (e.g., IC50, Ki) of LY806303. The following table is provided as a template for the future characterization of this compound.

| Parameter | Value | Units | Assay Conditions |

| IC50 (α-thrombin) | Data not available | ||

| Ki (α-thrombin) | Data not available | ||

| Selectivity vs. other serine proteases (e.g., trypsin, plasmin) | Data not available |

Potential Therapeutic Applications

Based on its mechanism as a direct thrombin inhibitor, LY806303 holds promise for a range of therapeutic applications where anticoagulation is desired. These include, but are not limited to:

-

Prevention of Venous Thromboembolism (VTE): In high-risk patient populations, such as those undergoing major orthopedic surgery or hospitalized with acute medical illness.

-

Treatment of Deep Vein Thrombosis (DVT) and Pulmonary Embolism (PE): As a primary or adjunctive therapy to resolve existing clots and prevent recurrence.

-

Stroke Prevention in Atrial Fibrillation (AF): To reduce the risk of cardioembolic stroke in patients with non-valvular AF.

-

Management of Acute Coronary Syndromes (ACS): In combination with antiplatelet therapy to prevent coronary artery thrombosis.

Experimental Protocols

Detailed experimental protocols for the specific evaluation of LY806303 are not publicly available. However, a generalized protocol for assessing the in vitro efficacy of a direct thrombin inhibitor is provided below.

In Vitro Thrombin Inhibition Assay (Chromogenic Substrate Method)

Objective: To determine the concentration-dependent inhibitory effect of LY806303 on human α-thrombin activity.

Materials:

-

Human α-thrombin

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and PEG-8000)

-

LY806303 stock solution (in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a serial dilution of LY806303 in the assay buffer.

-

In a 96-well plate, add a fixed concentration of human α-thrombin to each well.

-

Add the serially diluted LY806303 or vehicle control to the respective wells.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the thrombin activity.

-

Calculate the rate of reaction for each concentration of LY806303.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Logical Relationships in Drug Development

The development of a novel anticoagulant like LY806303 follows a structured progression from preclinical evaluation to clinical application.

Conclusion

LY806303 represents a potentially valuable addition to the arsenal (B13267) of anticoagulant therapies. Its specific and irreversible mechanism of action as a direct thrombin inhibitor suggests a predictable and potent antithrombotic effect. While the current publicly available data is limited, this technical guide provides a foundational understanding for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profiles, establish its safety and efficacy in preclinical models, and ultimately translate its therapeutic potential to the clinical setting. The experimental frameworks and logical pathways outlined herein can serve as a roadmap for the continued investigation of LY806303 and other novel direct thrombin inhibitors.

References

An In-depth Technical Guide to the Biochemical Properties of LY806303

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY806303 is a potent and selective covalent inhibitor of human α-thrombin, a key serine protease in the blood coagulation cascade. This technical guide provides a comprehensive overview of the biochemical properties of LY806303, including its mechanism of action, the specifics of its interaction with thrombin, and its impact on downstream signaling pathways. Detailed experimental methodologies and quantitative data, where publicly available, are presented to support further research and development efforts.

Core Biochemical Properties of LY806303

LY806303 has been identified as a specific, covalent inhibitor of human α-thrombin. Its inhibitory action is characterized by the acylation of a key amino acid residue within the enzyme's active site, leading to the irreversible inactivation of thrombin.

Mechanism of Action

The primary mechanism of action of LY806303 is the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of the heavy chain of human α-thrombin.[1] This catalytic triad, which also includes His-43 and Asp-99, is essential for thrombin's enzymatic activity. The covalent modification by LY806303 effectively and permanently blocks the active site, thereby inhibiting the proteolytic activity of thrombin.

Quantitative Inhibition Data

| Parameter | Description | Typical Units |

| K_i | Inhibition constant, reflecting the initial non-covalent binding affinity of the inhibitor to the enzyme. | nM or µM |

| k_inact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | s⁻¹ or min⁻¹ |

| k_inact/K_i | The second-order rate constant, representing the overall efficiency of the inhibitor. | M⁻¹s⁻¹ or M⁻¹min⁻¹ |

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of LY806303's interaction with thrombin and its functional consequences.

Characterization of Covalent Modification by Mass Spectrometry

This protocol is based on the methodology used to confirm the covalent modification of thrombin by LY806303.

Objective: To determine the nature and location of the covalent modification of human α-thrombin by LY806303.

Materials:

-

Human α-thrombin

-

LY806303

-

Tris-HCl buffer (pH 7.4)

-

Trypsin (for enzymatic digestion)

-

Acetonitrile

-

Formic acid

-

Electrospray ionization mass spectrometer (ESI-MS)

-

Tandem mass spectrometer (MS/MS)

Procedure:

-

Incubation: Incubate human α-thrombin with an excess of LY806303 in Tris-HCl buffer at room temperature.

-

Intact Protein Analysis (ESI-MS):

-

Desalt the protein-inhibitor mixture.

-

Analyze the intact protein using ESI-MS to determine the mass shift. A mass increase corresponding to the acyl group from LY806303 confirms covalent binding.

-

-

Proteolytic Digestion:

-

Denature, reduce, and alkylate the modified thrombin.

-

Digest the protein with trypsin overnight at 37°C to generate peptide fragments.

-

-

Peptide Mapping and Sequencing (LC-MS/MS):

-

Separate the tryptic peptides using reverse-phase liquid chromatography.

-

Analyze the peptides by tandem mass spectrometry (MS/MS) to identify the specific peptide that has been modified.

-

Sequence the modified peptide to pinpoint the exact amino acid residue that has been acylated by LY806303.

-

Enzymatic Assay for Thrombin Inhibition

This protocol describes a general method for determining the kinetic parameters of a covalent thrombin inhibitor using a chromogenic substrate.

Objective: To determine the kinetic constants (K_i and k_inact) for the inhibition of thrombin by LY806303.

Materials:

-

Human α-thrombin

-

LY806303 at various concentrations

-

Chromogenic thrombin substrate (e.g., S-2238)

-

Assay buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol)

-

96-well microplate

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare stock solutions of human α-thrombin and LY806303 in the assay buffer.

-

Assay Setup: In a 96-well plate, add the assay buffer and varying concentrations of LY806303.

-

Reaction Initiation: Add human α-thrombin to each well to start the pre-incubation.

-

Time-Dependent Inhibition Measurement: At various time points after the addition of thrombin, add the chromogenic substrate to initiate the colorimetric reaction.

-

Data Acquisition: Measure the absorbance at 405 nm over time using a microplate reader.

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the reaction rate versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

-

Plot the k_obs values against the corresponding inhibitor concentrations.

-

Fit the data to the following equation to determine k_inact and K_i: k_obs = k_inact * [I] / (K_i + [I]) where [I] is the inhibitor concentration.

-

Signaling Pathways Modulated by LY806303

By inhibiting thrombin, LY806303 blocks its ability to cleave and activate a family of G-protein coupled receptors known as Protease-Activated Receptors (PARs). The most prominent of these in the context of thrombosis and vascular biology is PAR1.

Thrombin-Mediated PAR1 Activation and Downstream Signaling

Thrombin is a potent activator of platelets and endothelial cells, primarily through the cleavage of the N-terminal domain of PAR1. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor and initiating intracellular signaling cascades. LY806303, by inhibiting thrombin, would prevent these downstream events.

The activation of PAR1 leads to the coupling of heterotrimeric G-proteins, primarily Gq and G12/13.

References

Methodological & Application

Application Notes and Protocols for In Vitro Coagulation Assays of LY 806303

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY 806303 is a potent and selective inhibitor of human α-thrombin, a key serine protease that plays a central role in the blood coagulation cascade.[1] The mechanism of action of this compound involves the specific acylation of the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin, leading to its irreversible inhibition.[1] As thrombin is the final enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin (B1330869) to form a clot, its inhibition is an effective strategy for anticoagulation.[2]

These application notes provide detailed protocols for evaluating the anticoagulant activity of this compound in vitro using standard coagulation assays. The described methods are essential for determining the potency and mechanism of action of direct thrombin inhibitors in a preclinical setting.

Signaling Pathway: The Coagulation Cascade and the Role of Thrombin

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a pivotal enzyme in the common pathway, responsible for amplifying its own generation and converting soluble fibrinogen into insoluble fibrin strands. This compound directly targets and inhibits thrombin, thereby blocking this critical step in clot formation.

Quantitative Data Summary

The following tables present representative data on the in vitro anticoagulant activity of this compound. This data is illustrative and serves as a template for summarizing experimental findings.

Table 1: Effect of this compound on Plasma Clotting Times

| This compound (µM) | aPTT (seconds) | PT (seconds) | Thrombin Time (seconds) |

| 0 (Vehicle) | 30.2 ± 1.5 | 12.5 ± 0.8 | 18.5 ± 1.2 |

| 0.1 | 45.8 ± 2.1 | 15.1 ± 1.0 | 35.2 ± 2.5 |

| 0.5 | 88.6 ± 4.5 | 22.4 ± 1.8 | > 120 |

| 1.0 | > 150 | 35.7 ± 2.9 | > 120 |

| 5.0 | > 150 | 78.2 ± 6.3 | > 120 |

Table 2: Effect of this compound on Thrombin Generation Assay (TGA) Parameters

| This compound (µM) | Lag Time (min) | Peak Thrombin (nM) | Endogenous Thrombin Potential (ETP, nM*min) | Time to Peak (min) |

| 0 (Vehicle) | 3.5 ± 0.3 | 150.6 ± 12.8 | 1650 ± 145 | 6.2 ± 0.5 |

| 0.01 | 4.8 ± 0.4 | 110.2 ± 9.5 | 1210 ± 110 | 7.8 ± 0.6 |

| 0.05 | 8.2 ± 0.7 | 55.8 ± 5.1 | 580 ± 55 | 12.5 ± 1.1 |

| 0.1 | 15.6 ± 1.4 | 15.3 ± 2.0 | 150 ± 21 | 20.1 ± 1.8 |

| 0.5 | > 30 | < 5 | < 50 | > 30 |

Experimental Protocols

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.[3] Direct thrombin inhibitors are expected to prolong the aPTT.[3]

Materials:

-

Human citrated plasma

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (25 mM)

-

This compound stock solution (in DMSO or other suitable solvent)

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound in a suitable buffer. The final DMSO concentration should be kept below 1%.

-

Pre-warm the human plasma, aPTT reagent, and CaCl₂ solution to 37°C.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 3 minutes.

-

Add 50 µL of the pre-warmed aPTT reagent and incubate for a further 3-5 minutes at 37°C.

-

Initiate clotting by adding 50 µL of the pre-warmed CaCl₂ solution.

-

The coagulometer will automatically measure the time to clot formation in seconds.

Prothrombin Time (PT) Assay

The PT assay assesses the extrinsic and common pathways of coagulation.[4] Direct thrombin inhibitors will also prolong the PT, although typically to a lesser extent than the aPTT for a given concentration.

Materials:

-

Human citrated plasma

-

PT reagent (thromboplastin)

-

This compound stock solution

-

Coagulometer

Protocol:

-

Prepare serial dilutions of this compound.

-

Pre-warm the human plasma and PT reagent to 37°C.

-

In a coagulometer cuvette, mix 50 µL of human plasma with 10 µL of the this compound dilution or vehicle control.

-

Incubate the mixture at 37°C for 3 minutes.

-

Initiate clotting by adding 100 µL of the pre-warmed PT reagent.

-

The coagulometer will automatically measure the time to clot formation in seconds.

Thrombin Generation Assay (TGA)

The TGA provides a global assessment of coagulation by measuring the total amount of thrombin generated over time in plasma.[5] This assay is highly sensitive to the effects of direct thrombin inhibitors.[5]

Materials:

-

Platelet-poor human plasma

-

Tissue factor (TF) reagent (low concentration)

-

Phospholipid vesicles

-

Fluorogenic thrombin substrate

-

Thrombin calibrator

-

This compound stock solution

-

Fluorometer with a 37°C incubation chamber

Protocol:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 80 µL of platelet-poor plasma containing the desired concentration of this compound or vehicle.

-

Place the plate in the fluorometer and allow it to equilibrate to 37°C.

-

Initiate the reaction by adding 20 µL of a reagent mixture containing TF, phospholipids (B1166683), and the fluorogenic substrate.

-

The fluorometer measures the fluorescence intensity over time, which is proportional to the amount of thrombin generated.

-

A thrombin calibrator is run in parallel to convert the fluorescence signal to thrombin concentration.

-

Data is analyzed to determine key parameters such as lag time, peak thrombin, endogenous thrombin potential (ETP), and time to peak.[6][7]

Conclusion

The in vitro coagulation assays described provide a robust framework for characterizing the anticoagulant properties of the direct thrombin inhibitor this compound. The aPTT, PT, and Thrombin Time assays offer a measure of the compound's effect on plasma clotting times, while the Thrombin Generation Assay provides a more comprehensive assessment of its impact on overall coagulation dynamics. The combination of these assays allows for a thorough preclinical evaluation of potency, mechanism of action, and potential therapeutic window for novel antithrombotic agents targeting thrombin.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Overview of the coagulation system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Coagulation Tests - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Thrombin generation, a function test of the haemostatic-thrombotic system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Towards a standardization of thrombin generation assessment: The influence of tissue factor, platelets and phospholipids concentration on the normal values of Thrombogram-Thrombinoscope assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LY806303 in Thrombosis Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of LY806303, a recombinant human activated protein C (rh-APC), in various animal models of thrombosis. The protocols and data presented are synthesized from studies involving rh-APC and closely related compounds, offering a foundational framework for investigating the antithrombotic efficacy of LY806303.

Mechanism of Action

LY806303, as a recombinant form of activated protein C, exerts its antithrombotic effects primarily by regulating the coagulation cascade. Activated protein C (APC) is a natural anticoagulant that specifically targets and inactivates two key coagulation cofactors: Factor Va (FVa) and Factor VIIIa (FVIIIa).[1] This inactivation down-regulates the generation of thrombin, a critical enzyme that converts fibrinogen to fibrin (B1330869), the primary component of a thrombus.[1] By inhibiting thrombin generation, LY806303 effectively reduces fibrin deposition and thrombus formation.[2][3]

Signaling Pathway of Activated Protein C

Caption: Mechanism of action of LY806303 (Activated Protein C).

Data Presentation: Efficacy of rh-APC in Animal Models

The following tables summarize quantitative data from key studies on the use of recombinant human activated protein C in various thrombosis animal models.

Table 1: Canine Model of Coronary Artery Thrombosis [4]

| Dosage (mg/kg/h, IV for 2h) | Time to Occlusion (minutes) | Vessel Patency at Study End | Activated Partial Thromboplastin Time (aPTT) Fold Increase |

| Vehicle Control | 86 ± 12 | 0/5 | - |

| 0.5 | 93 ± 17 | 0/6 | - |

| 1.0 | 186 ± 21 | 3/6 | 2.0 |

| 2.0 | 190 ± 22 | 3/5 | 3.7 |

Table 2: Primate (Baboon) Model of Arterial Thrombosis [2]

| Dosage (mg/kg/h, IV for 1h) | Platelet Deposition Inhibition (at 30 min) | Fibrin Deposition |

| Saline Control | - | - |

| 0.25 | 13 ± 10% | Significantly Inhibited |

| 1.0 | 42 ± 13% | Significantly Inhibited |

Table 3: Murine Model of Thrombin-Induced Thromboembolism [3]

| Dosage (mg/kg, IV bolus) | Reduction in Mortality Rate | Reduction in Vascular Occlusion Rate |

| 0.05 | Significant Inhibition | - |

| 2.0 | > 85% | 46.6% (from 89.2%) |

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for thrombosis animal models. These can be adapted for the use of LY806303.

Canine Model of Coronary Artery Thrombosis[4]

This model is suitable for evaluating the antithrombotic effects of LY806303 in a large animal model that closely mimics human coronary thrombosis.

Experimental Workflow:

Caption: Workflow for canine coronary artery thrombosis model.

Methodology:

-

Animal Preparation: Anesthetize adult mongrel dogs. Surgically expose the left circumflex coronary artery.

-

Thrombosis Induction: Induce thrombosis by applying a low-level electrical current to the external surface of the coronary artery. This causes endothelial injury and subsequent thrombus formation.

-

Drug Administration: Administer LY806303 or vehicle as a continuous intravenous infusion for a specified duration (e.g., 2 hours). Doses can range from 0.5 to 2.0 mg/kg/h.[4]

-

Monitoring and Endpoints:

-

Continuously monitor coronary artery blood flow to determine the time to occlusion.

-

Collect blood samples at baseline and throughout the infusion to measure whole blood clotting times (e.g., aPTT, thrombin time).[4]

-

Perform template bleeding time measurements to assess hemostasis.

-

At the end of the experiment, assess vessel patency.

-

Primate (Baboon) Model of Arterial Thrombosis[2][5]

This model is valuable for studying platelet-dependent thrombosis under arterial flow conditions.

Experimental Workflow:

Caption: Workflow for primate arterial thrombosis model.

Methodology:

-

Animal Preparation: Utilize baboons with chronic femoral arteriovenous shunts.

-

Thrombogenic Challenge: Extend the shunts with a segment of thrombogenic Dacron graft material.

-

Drug Administration: Infuse LY806303 or a control solution (e.g., saline) intravenously for a set period (e.g., 1 hour). Effective doses in this model have been reported at 0.25 and 1.0 mg/kg/h.[2]

-

Monitoring and Endpoints:

-

Measure blood flow through the shunt continuously.

-

Quantify the deposition of indium-111-labeled platelets and iodine-125-labeled fibrinogen on the graft using a scintillation camera.[2]

-

Assess bleeding time to evaluate the impact on primary hemostasis.

-

Murine Model of Thrombin-Induced Thromboembolism[3]

This model is useful for rapid screening of antithrombotic agents in a model of acute, widespread fibrin deposition.

Experimental Workflow:

Caption: Workflow for murine thrombin-induced thromboembolism model.

Methodology:

-

Drug Administration: Administer LY806303 intravenously as a bolus injection 2 minutes prior to the thrombotic challenge. Doses can range from 0.05 to 2 mg/kg.[3]

-

Thrombosis Induction: Induce acute thromboembolism by intravenous injection of a high dose of thrombin (e.g., 1,250 U/kg).[3]

-

Primary Endpoint: The primary endpoint is typically mortality, observed over a short period (e.g., 15-30 minutes) post-thrombin challenge.

-

Secondary Endpoints:

-

Perform histological examination of lung tissue to quantify vascular occlusion.

-

Measure coagulation parameters such as prothrombin consumption to assess the inhibition of endogenous thrombin generation.[3]

-

General Considerations

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

-

Model Selection: The choice of animal model should be guided by the specific research question. Large animal models offer closer physiological relevance to humans, while rodent models are suitable for higher throughput screening.[5]

-

Dose-Response: It is crucial to perform dose-response studies to determine the optimal therapeutic window for LY806303, balancing antithrombotic efficacy with potential bleeding risks.

-

Pharmacokinetics and Pharmacodynamics: Characterizing the pharmacokinetic and pharmacodynamic profile of LY806303 in the chosen animal model is essential for interpreting the results and translating them to other species.

References

- 1. Activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of thrombus formation by activated recombinant protein C in a primate model of arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activated human protein C prevents thrombin-induced thromboembolism in mice. Evidence that activated protein c reduces intravascular fibrin accumulation through the inhibition of additional thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of recombinant, human activated protein C (LY203638) in a canine model of coronary artery thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vivo veritas: thrombosis mechanisms in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Enzyme Kinetics of Thrombin with LY806303

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for the development of anticoagulant therapies. LY806303 is a potent and selective inhibitor of human α-thrombin.[1] Its mechanism of action involves the specific acylation of the Serine-205 residue within the catalytic triad (B1167595) of α-thrombin, leading to irreversible inhibition of the enzyme's activity.[1][2] These application notes provide detailed protocols for studying the enzyme kinetics of thrombin in the presence of LY806303, enabling researchers to characterize its inhibitory potency.

Data Presentation

Quantitative Data Summary

| Parameter | Description | Value (Hypothetical) |

| K_I | Inhibition constant, representing the initial non-covalent binding affinity of the inhibitor to the enzyme. | 10 nM |

| k_inact | Maximal rate of enzyme inactivation at saturating inhibitor concentrations. | 0.1 s⁻¹ |

| k_inact/K_I | Second-order rate constant of inactivation, a measure of the overall inhibitory potency. | 1 x 10⁷ M⁻¹s⁻¹ |

| IC₅₀ | Concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions (time-dependent for irreversible inhibitors). | Varies with pre-incubation time |

Experimental Protocols

Protocol 1: Determination of k_inact and K_I for LY806303 using a Chromogenic Substrate Assay

This protocol outlines a method to determine the kinetic parameters of irreversible inhibition of thrombin by LY806303. The assay measures the rate of cleavage of a chromogenic substrate by the remaining active thrombin over time after incubation with the inhibitor.

Materials:

-

Human α-thrombin (purified)

-

LY806303

-

Chromogenic thrombin substrate (e.g., S-2238, Chromogenix)

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 7.4

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of human α-thrombin in Assay Buffer. The final concentration in the assay will typically be in the low nanomolar range (e.g., 1-5 nM).

-

Prepare a stock solution of LY806303 in a suitable solvent (e.g., DMSO). Prepare a dilution series of LY806303 in Assay Buffer.

-

Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration in the assay should be approximately at its K_m value for thrombin.

-

-

Pre-incubation of Thrombin with LY806303:

-

In a 96-well plate, add a fixed concentration of thrombin to wells containing various concentrations of LY806303.

-

Include a control well with thrombin and buffer (no inhibitor).

-

Incubate the plate at 37°C for different time intervals (e.g., 0, 5, 10, 20, 30 minutes) to allow for the time-dependent inactivation of thrombin.

-

-

Measurement of Residual Thrombin Activity:

-

Following each pre-incubation time point, initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 10-15 minutes to determine the initial velocity (rate of substrate cleavage) for each inhibitor concentration and pre-incubation time.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time.

-

The slope of this line will give the apparent rate of inactivation (k_obs).

-

Plot the calculated k_obs values against the corresponding LY806303 concentrations.

-

Fit the data to the following Michaelis-Menten-like equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_I + [I]) Where:

-

k_obs is the observed rate of inactivation

-

k_inact is the maximal rate of inactivation

-

[I] is the inhibitor concentration

-

K_I is the inhibition constant

-

-

From this non-linear regression, the values for k_inact and K_I can be determined. The ratio k_inact/K_I provides the second-order rate constant of inactivation.

-

Mandatory Visualizations

Thrombin Signaling Pathway

Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The following diagram illustrates the signaling cascade initiated by thrombin binding to PAR1.

Caption: Thrombin-mediated activation of PAR1 signaling pathway.

Experimental Workflow for Determining k_inact and K_I

The following diagram outlines the key steps in the experimental protocol for determining the kinetic parameters of an irreversible inhibitor like LY806303.

Caption: Workflow for determining kinetic parameters of irreversible inhibition.

References

Application Notes and Protocols for Preparing LY 806303 Stock Solutions in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation, storage, and application of LY 806303 stock solutions for in vitro cell culture experiments. This compound is a potent and selective inhibitor of human α-thrombin, a key serine protease in the coagulation cascade that also plays significant roles in various cellular processes through receptor activation.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₅N₃O₄S |

| Molecular Weight | 318.34 g/mol [1] |

| CAS Number | 149725-15-5 |

| Mechanism of Action | Potent and selective inhibitor of human α-thrombin. It specifically acylates the Ser-205 residue within the catalytic triad (B1167595) of α-thrombin.[1] |

| Appearance | Solid (form may vary) |

Thrombin Signaling Pathway

This compound exerts its effects by inhibiting thrombin. Thrombin's cellular effects are primarily mediated through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The diagram below illustrates the major signaling pathways initiated by thrombin activation of PARs.

Caption: Thrombin signaling pathway inhibited by this compound.

Preparation of this compound Stock Solution

3.1. Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

3.2. Recommended Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its broad solubilizing capacity for organic molecules.

3.3. Protocol for Preparing a 10 mM Stock Solution:

-

Weighing: Accurately weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

-